molecular formula C6H8ClF3N2O B2415634 2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride CAS No. 2228307-76-2

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2415634
CAS No.: 2228307-76-2
M. Wt: 216.59
InChI Key: NUBOOTDDWCVABF-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1797983-79-9 . It has a molecular weight of 162.62 . The IUPAC name for this compound is 2-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2O.ClH/c1-5-4-6(2-3-7)8-9-5;/h4H,2-3,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.62 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved data.

Scientific Research Applications

Metabolism and Toxicology Studies Research into the metabolism of chlorofluorohydrocarbons, structurally related to 2,2,2-trifluoroethanol, has unveiled their transformation pathways and potential human exposure risks. In one study, the biotransformation of HCFC-123, a chlorofluorohydrocarbon, was found to produce trifluoroacetic acid as a major metabolite along with minor metabolites like N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine. Additionally, covalent binding of metabolites to proteins was highest in the liver, followed by the kidney and lung, indicating the organ-specific accumulation of these metabolites (Urban & Dekant, 1994).

Chemical Synthesis and Drug Development In the realm of drug development, derivatives of fluorinated compounds have been synthesized and evaluated for their therapeutic potentials. For instance, a controlled synthetic method was developed for 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides. These compounds exhibited anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders in animal models, showing promise as comparable alternatives to existing drugs like Celecoxib in treating arthritic pain (Lobo et al., 2015).

Analytical Chemistry and Drug Metabolism In the field of analytical chemistry, the metabolites of 2,2,2-trifluoroethanol (TFE) were identified using 19F NMR spectroscopy. This study highlighted the utility of NMR in analyzing drug metabolism and underscored the potential toxicity of metabolites like trifluoroacetaldehyde hydrate, which showed resistance to further oxidation (Selinsky et al., 1991).

Safety and Hazards

The safety information for this compound is available in its Material Safety Data Sheet (MSDS) . It is always recommended to refer to the MSDS for comprehensive safety and handling information.

Future Directions

The future directions for this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, electronics, agrochemicals, and catalysis could be investigated .

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O.ClH/c1-3-2-4(11-12-3)5(10)6(7,8)9;/h2,5H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBOOTDDWCVABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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